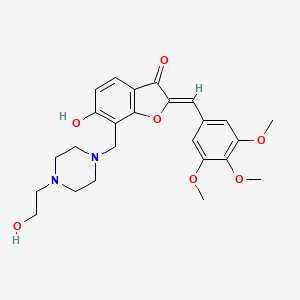

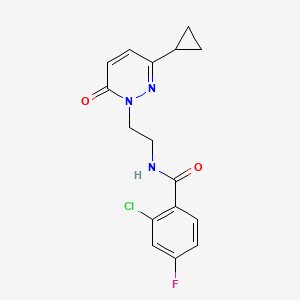

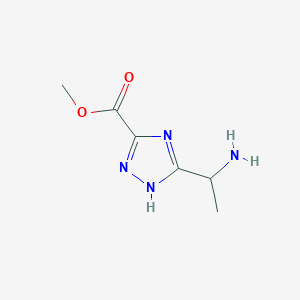

Phenyl 4-((thiophene-2-carboxamido)methyl)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of piperidine derivatives involves several steps, including condensation, cyclization, and functional group transformations. For instance, derivatives similar to Phenyl 4-((thiophene-2-carboxamido)methyl)piperidine-1-carboxylate have been synthesized through reactions involving salicylaldehyde, diethyl malonate, and piperidine, showcasing the versatility of synthetic routes for such compounds (Khan et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds in this class can be determined by various spectroscopic methods such as FTIR, 1H-NMR, and mass spectrometry. These methods provide insights into the compound's functional groups, molecular geometry, and the presence of specific substituents influencing its chemical behavior and interactions (Kambappa et al., 2017).

Chemical Reactions and Properties

Piperidine derivatives exhibit a wide range of chemical reactions, including nucleophilic substitution, electrophilic addition, and cyclization. These reactions are fundamental in modifying the compound's structure to enhance its chemical stability, solubility, and biological activity. Moreover, the presence of thiophene and carboxamide groups contributes to the compound's reactivity, allowing for further chemical modifications (Bourdonnec et al., 2003).

Physical Properties Analysis

The physical properties of this compound, such as melting point, boiling point, and solubility, are influenced by its molecular structure. The compound's crystalline structure and intermolecular forces play a crucial role in its physical state, solubility in various solvents, and thermal stability. These properties are essential for its application in material science and drug formulation (Zárate et al., 2015).

Chemical Properties Analysis

The chemical properties of this compound, such as acidity, basicity, and reactivity towards other chemical species, are pivotal in its applications in organic synthesis and pharmaceutical research. The compound's functional groups, including the thiophene ring and the piperidine moiety, influence its reactivity patterns, making it a versatile intermediate in organic synthesis and medicinal chemistry (Yang et al., 2009).

Applications De Recherche Scientifique

Anti-Angiogenic and DNA Cleavage Activities

Research on novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, related to the requested compound, has shown significant anti-angiogenic and DNA cleavage activities. These compounds blocked blood vessel formation in vivo and exhibited potent DNA binding/cleavage abilities, suggesting potential as anticancer agents (Kambappa et al., 2017).

Mycobacterium tuberculosis GyrB Inhibitors

Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel inhibitors of Mycobacterium tuberculosis GyrB ATPase, showing promise in the treatment of tuberculosis. These compounds exhibited significant inhibition of MTB DNA gyrase and antituberculosis activity without cytotoxicity at relevant concentrations (Jeankumar et al., 2013).

Brain-Specific Delivery of Radiopharmaceuticals

Studies on radioiodinated phenylamines attached to dihydropyridine carriers, closely related to the core structure of the requested compound, have demonstrated their potential for brain-specific delivery of radiopharmaceuticals. These compounds showed good brain uptake and brain to blood ratios in rats, indicating their suitability for measuring cerebral blood perfusion (Tedjamulia et al., 1985).

Soluble Epoxide Hydrolase Inhibitors

Research into 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase identified compounds with high potency and selectivity. These findings contribute to understanding the role of soluble epoxide hydrolase in various biological processes and diseases (Thalji et al., 2013).

Mécanisme D'action

Mode of Action

The mode of action of thiophene derivatives can vary depending on their specific structure and the biological target they interact with. For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .

Biochemical Pathways

Thiophene derivatives can affect various biochemical pathways depending on their specific targets. For instance, if a thiophene derivative acts as an anti-inflammatory agent, it might affect pathways related to inflammation .

Result of Action

The molecular and cellular effects of thiophene derivatives can vary depending on their mode of action and the biochemical pathways they affect. For example, if a thiophene derivative acts as an anticancer agent, it might inhibit cell proliferation or induce apoptosis in cancer cells .

Propriétés

IUPAC Name |

phenyl 4-[(thiophene-2-carbonylamino)methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c21-17(16-7-4-12-24-16)19-13-14-8-10-20(11-9-14)18(22)23-15-5-2-1-3-6-15/h1-7,12,14H,8-11,13H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPIAENWKROLPQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=CS2)C(=O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2491143.png)

![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2491150.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2491151.png)

![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2491154.png)

![methyl 2-[N-(cyanomethyl)-1-(2,5-difluoro-4-nitrophenyl)formamido]acetate](/img/structure/B2491162.png)